

# Gambogellic Acid: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Gambogellic Acid |           |
| Cat. No.:            | B15594449        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Gambogellic acid (GA), a caged xanthone derived from the resin of the Garcinia hanburyi tree, has emerged as a promising natural compound with potent anti-cancer properties. Its complex chemical structure and multi-faceted mechanism of action have garnered significant interest within the scientific community. This technical guide provides a comprehensive review of the existing literature on **gambogellic acid**, with a focus on its molecular targets, effects on key signaling pathways, and its potential as a therapeutic agent. All quantitative data has been summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biological activity.

# Quantitative Data: In Vitro Cytotoxicity of Gambogellic Acid and Its Derivatives

The anti-proliferative activity of **gambogellic acid** has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.



| Cell Line                   | Cancer Type                                   | IC50 (μM)                                | Notes  |
|-----------------------------|-----------------------------------------------|------------------------------------------|--------|
| Breast Cancer               |                                               |                                          |        |
| MCF-7                       | Breast<br>Adenocarcinoma                      | 1.16 - 1.46                              | [1][2] |
| MDA-MB-231                  | Breast<br>Adenocarcinoma<br>(Triple Negative) | < 1.59                                   | [3]    |
| Pancreatic Cancer           |                                               |                                          |        |
| BxPC-3                      | Pancreatic<br>Adenocarcinoma                  | < 8.3 (12h), < 3.8<br>(24h), < 1.7 (48h) | [1]    |
| MIA PaCa-2                  | Pancreatic Carcinoma                          | < 8.3 (12h), < 3.8<br>(24h), < 1.7 (48h) | [1]    |
| PANC-1                      | Pancreatic Epithelioid<br>Carcinoma           | < 8.3 (12h), < 3.8<br>(24h), < 1.7 (48h) | [1]    |
| SW1990                      | Pancreatic<br>Adenocarcinoma                  | < 8.3 (12h), < 3.8<br>(24h), < 1.7 (48h) | [1]    |
| Hepatocellular<br>Carcinoma |                                               |                                          |        |
| Bel-7402                    | Hepatocellular<br>Carcinoma                   | 0.59                                     | [1]    |
| SMMC-7721                   | Hepatocellular<br>Carcinoma                   | 1.59                                     | [1]    |
| Bel-7404                    | Hepatocellular<br>Carcinoma                   | 1.99                                     | [1]    |
| QGY-7701                    | Hepatocellular<br>Carcinoma                   | 0.41                                     | [1]    |
| HepG2                       | Hepatocellular<br>Carcinoma                   | 0.24 - 0.94                              | [1][4] |



| Нер3В             | Hepatocellular<br>Carcinoma (p53 null)      | 1.8                                           | [1]    |
|-------------------|---------------------------------------------|-----------------------------------------------|--------|
| Huh7              | Hepatocellular<br>Carcinoma (p53<br>mutant) | 2.2                                           | [1]    |
| Lung Cancer       |                                             |                                               |        |
| A549              | Non-Small Cell Lung<br>Carcinoma            | 0.74                                          | [4]    |
| Gastric Cancer    |                                             |                                               |        |
| MGC-803           | Gastric Carcinoma                           | 0.96 μg/ml                                    | [5]    |
| BGC-823           | Gastric Carcinoma                           | 0.67                                          | [4]    |
| MKN-28            | Gastric<br>Adenocarcinoma                   | -                                             | [6]    |
| Colorectal Cancer |                                             |                                               |        |
| SW620             | Colorectal<br>Adenocarcinoma                | 10-100 μg/ml (dosedependent effects observed) | [7][8] |
| LOVO              | Colorectal<br>Adenocarcinoma                | -                                             | [6][9] |
| SW-116            | Colorectal Cancer                           | -                                             | [6][9] |
| HT-29             | Colorectal<br>Adenocarcinoma                | -                                             | [10]   |
| Leukemia          |                                             |                                               |        |
| K562              | Chronic Myelogenous<br>Leukemia             | -                                             | [11]   |
| K562/A02          | Doxorubicin-resistant<br>Leukemia           | 8.88 (GA3 derivative)                         | [12]   |
| <del></del>       |                                             | <del></del>                                   |        |





| HL-60                   | Promyelocytic<br>Leukemia                        | -                                                                                               | [12]     |
|-------------------------|--------------------------------------------------|-------------------------------------------------------------------------------------------------|----------|
| Prostate Cancer         |                                                  |                                                                                                 |          |
| PC3                     | Prostate<br>Adenocarcinoma                       | -                                                                                               | [13][14] |
| Glioblastoma            |                                                  |                                                                                                 |          |
| U251                    | Glioblastoma                                     | 1.02                                                                                            | [4]      |
| Ovarian Cancer          |                                                  |                                                                                                 |          |
| SKOV-3                  | Ovarian<br>Adenocarcinoma                        | 0.8 - 3.2                                                                                       | [1]      |
| Mantle Cell<br>Lymphoma |                                                  |                                                                                                 |          |
| JeKo-1                  | Mantle Cell<br>Lymphoma                          | Dose-dependent inhibition                                                                       | [15]     |
| Melanoma                |                                                  |                                                                                                 |          |
| MARY-X                  | Triple Negative 3D<br>Breast Cancer<br>Spheroids | Submicromolar                                                                                   | [3]      |
| Derivatives             |                                                  |                                                                                                 |          |
| Compound 3e             | Hepatocellular<br>Carcinoma                      | 0.045 (Bel-7402), 0.73<br>(SMMC-7721), 1.25<br>(Bel-7404), 0.12<br>(QGY-7701), 0.067<br>(HepG2) | [1]      |
| Compound 9              | A549, BGC-823,<br>U251, HepG2, MB-<br>231        | 0.74, 0.67, 1.02, 0.24,<br>1.09 μg/ml                                                           | [4]      |
| Compound 14             | BGC-823                                          | ~20x more potent<br>than GA                                                                     | [4]      |



| Compound 22                     | Bel-7402                                            | 0.045 μmol/L                     | [4]  |
|---------------------------------|-----------------------------------------------------|----------------------------------|------|
| Compound 27 (Rattan glycoside)  | K562, SMMC7721,<br>A549, LoVo, HL-60,<br>B16        | 10-50x more potent<br>than GA    | [16] |
| Compound 38                     | A549, A549/paclitaxel,<br>A549/cisplatin,<br>HCT116 | 0.31, 0.42, 0.33, 0.28<br>μmol/L | [16] |
| GA3                             | Various human cancer cell lines                     | Mean IC50 = 2.15<br>μmol/L       | [12] |
| Gambogic acid<br>lysinate (GAL) | MCF-7                                               | 1.46 μmol/L                      | [2]  |

## **Core Mechanisms of Action**

**Gambogellic acid** exerts its anti-cancer effects through a variety of mechanisms, primarily by inducing apoptosis, inhibiting cell proliferation and angiogenesis, and modulating key cellular signaling pathways.

## **Induction of Apoptosis**

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. **Gambogellic acid** has been shown to be a potent inducer of apoptosis in numerous cancer cell lines.[10][15] This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

## Intrinsic Pathway:

Bcl-2 Family Proteins: Gambogellic acid acts as an antagonist of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bcl-B.[17][18][19] By binding to these proteins, it displaces pro-apoptotic BH3-only proteins, leading to the activation of Bax and Bak. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[10][15]



- Caspase Activation: The release of cytochrome c triggers the formation of the apoptosome and subsequent activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[10][15][20]
- Reactive Oxygen Species (ROS) Production: GA has been shown to induce the
  accumulation of reactive oxygen species (ROS) within cancer cells.[1][21][22] This oxidative
  stress can damage cellular components, including mitochondria, further promoting the
  release of pro-apoptotic factors.

### Extrinsic Pathway:

• Death Receptors: **Gambogellic acid** can upregulate the expression of death receptors such as Fas and their ligands (FasL), initiating the extrinsic apoptotic pathway.[10] This leads to the recruitment of FADD and the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway.

# **Inhibition of Key Signaling Pathways**

**Gambogellic acid** has been demonstrated to modulate several critical signaling pathways that are often dysregulated in cancer.

## a) PI3K/Akt/mTOR Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. **Gambogellic acid** has been shown to inhibit this pathway in various cancer cells.[1][23][24] It can downregulate the expression of PI3K and inhibit the phosphorylation of Akt and mTOR.[23] In some cases, this is mediated by the upregulation of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway. [1][23]





Click to download full resolution via product page

Caption: Gambogellic acid inhibits the PI3K/Akt/mTOR signaling pathway.

## b) NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, cell survival, and proliferation. Constitutive activation of NF-κB is a hallmark of many



cancers. **Gambogellic acid** is a potent inhibitor of the NF- $\kappa$ B pathway.[1][25][26] It has been shown to covalently modify the I $\kappa$ B kinase- $\beta$  (IKK $\beta$ ) subunit, preventing the phosphorylation and subsequent degradation of I $\kappa$ B $\alpha$ .[25] This retains NF- $\kappa$ B in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of its target genes, many of which are antiapoptotic.





Click to download full resolution via product page

Caption: **Gambogellic acid** inhibits the NF-kB signaling pathway.

### c) Anti-Angiogenesis and VEGFR2 Signaling:

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. **Gambogellic acid** exhibits potent anti-angiogenic activity.[13][27][28] It directly inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[13][27] A key mechanism underlying this effect is the suppression of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[13][27][29] GA has been shown to inhibit the VEGF-induced phosphorylation of VEGFR2 and its downstream signaling components, including c-Src, FAK, and Akt.[13][30]



Click to download full resolution via product page

Caption: **Gambogellic acid** inhibits VEGFR2-mediated angiogenesis.



# **Experimental Protocols**

This section provides detailed methodologies for key experiments frequently cited in the literature to assess the biological activity of **gambogellic acid**.

## **Cell Viability and Cytotoxicity Assay (MTT Assay)**

Objective: To determine the half-maximal inhibitory concentration (IC50) of **gambogellic acid** on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
- Compound Treatment: Prepare a stock solution of **gambogellic acid** in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 μL of the medium containing different concentrations of **gambogellic acid**. Include a vehicle control (DMSO) and a blank control (medium only).
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
- $\bullet$  Formazan Solubilization: Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.



- Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells /
  Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage
  of cell viability against the log of the drug concentration and fitting the data to a sigmoidal
  dose-response curve.

# Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with **gambogellic acid**.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

- Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of gambogellic acid for the desired time period.
- Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold phosphatebuffered saline (PBS).
- Cell Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x  $10^6$  cells/mL. Add 5  $\mu$ L of FITC-conjugated Annexin V and 5  $\mu$ L of PI solution to 100  $\mu$ L of the cell suspension.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Add 400  $\mu$ L of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.



- Data Interpretation:
  - Annexin V-negative and PI-negative: Live cells
  - Annexin V-positive and PI-negative: Early apoptotic cells
  - Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
  - Annexin V-negative and PI-positive: Necrotic cells

# **Western Blot Analysis for Protein Expression**

Objective: To detect the expression levels of specific proteins involved in signaling pathways affected by **gambogellic acid**.

- Protein Extraction: Treat cells with gambogellic acid, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.



- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Wash the membrane again three times with TBST.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
- Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as  $\beta$ -actin or GAPDH.

# Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the levels of intracellular ROS produced in response to **gambogellic** acid treatment.

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

- Cell Treatment: Seed cells in a 6-well plate or a 96-well black plate and treat with gambogellic acid for the desired time.
- Probe Loading: After treatment, wash the cells with PBS and then incubate with 10 μM
   DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
- Washing: Wash the cells twice with PBS to remove the excess probe.
- Fluorescence Measurement:
  - Microplate Reader: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.



- Flow Cytometry: Harvest the cells and resuspend in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer.
- Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize the intracellular ROS production.
- Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the untreated control.

## **Conclusion and Future Directions**

**Gambogellic acid** is a compelling natural product with significant potential for development as an anti-cancer therapeutic. Its ability to induce apoptosis through multiple mechanisms and inhibit key oncogenic signaling pathways, such as PI3K/Akt/mTOR and NF-κB, underscores its pleiotropic anti-tumor activity. Furthermore, its anti-angiogenic properties add another dimension to its potential efficacy in cancer treatment.

While preclinical studies are promising, further research is warranted to fully elucidate its complex mechanism of action and to identify potential biomarkers for predicting patient response. The development of more water-soluble and bioavailable derivatives of **gambogellic acid** could also enhance its therapeutic index.[1][4][16] Clinical trials are ongoing, and their outcomes will be critical in determining the future role of **gambogellic acid** and its analogs in the clinical management of cancer.[1] This comprehensive review provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable natural compound.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics -PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 2. Gambogic Acid Lysinate Induces Apoptosis in Breast Cancer MCF-7 Cells by Increasing Reactive Oxygen Species PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epigambogic acid and biological profile [frontiersin.org]
- 4. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogic Acid Induces Apoptosis and Regulates Expressions of Bax and Bcl-2 Protein in Human Gastric Carcinoma MGC-803 Cells [jstage.jst.go.jp]
- 6. Synergistic anti-proliferative effects of gambogic acid with docetaxel in gastrointestinal cancer cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gambogic acid suppresses colon cancer cell activity in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gambogic acid suppresses colon cancer cell activity in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic anti-proliferative effects of gambogic acid with docetaxel in gastrointestinal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gambogic acid enhances proteasome inhibitor-induced anticancer activity PMC [pmc.ncbi.nlm.nih.gov]
- 12. GA3, a new gambogic acid derivative, exhibits potent antitumor activities in vitro via apoptosis-involved mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gambogic acid inhibits TNF-α-induced invasion of human prostate cancer PC3 cells in vitro through PI3K/Akt and NF-κB signaling pathways PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gambogic acid induces mitochondria-dependent apoptosis by modulation of Bcl-2 and Bax in mantle cell lymphoma JeKo-1 cells PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Gambogic acid is an antagonist of antiapoptotic Bcl-2 family proteins PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]

## Foundational & Exploratory





- 20. [Mechanism of gambogic acid-induced apoptosis in Raji cells] PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gambogic acid inhibits thioredoxin activity and induces ROS-mediated cell death in castration-resistant prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gambogic Acid Shows Anti-Proliferative Effects on Non-Small Cell Lung Cancer (NSCLC) Cells by Activating Reactive Oxygen Species (ROS)-Induced Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gambogic acid affects ESCC progression through regulation of PI3K/AKT/mTOR signal pathway PMC [pmc.ncbi.nlm.nih.gov]
- 24. Gambogic acid suppresses inflammation in rheumatoid arthritis rats via PI3K/Akt/mTOR signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Gambogic acid covalently modifies IκB-kinase-β subunit to mediate suppression of lipopolysaccharide-induced activation of NF-κB in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling PMC [pmc.ncbi.nlm.nih.gov]
- 27. Gambogic acid inhibits angiogenesis through suppressing vascular endothelial growth factor-induced tyrosine phosphorylation of KDR/Flk-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. tandfonline.com [tandfonline.com]
- 30. Gambogic amide inhibits angiogenesis by suppressing VEGF/VEGFR2 in endothelial cells in a TrkA-independent manner PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Gambogellic Acid: A Comprehensive Technical Review for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594449#gambogellic-acid-review-of-literature]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com